molecular formula C16H24BrNO6 B5139027 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Cat. No. B5139027
M. Wt: 406.27 g/mol
InChI Key: KCFKNPDKZKNXTJ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research to study the biochemical and physiological effects of beta-adrenergic agonists on various biological systems.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate involves the activation of beta-adrenergic receptors. Specifically, it is a selective agonist for the beta-2 adrenergic receptor subtype. The activation of these receptors leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological responses associated with beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate are primarily related to the activation of beta-adrenergic receptors. These effects include increased heart rate, bronchodilation, and increased glucose metabolism. In addition, beta-adrenergic agonists have been shown to have anti-inflammatory effects and may have potential therapeutic uses in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate in lab experiments is its selectivity for the beta-2 adrenergic receptor subtype. This allows for more specific studies of the effects of beta-adrenergic activation on various biological systems. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous beta-adrenergic agonists. In addition, the use of beta-adrenergic agonists in lab experiments may not accurately reflect the effects of these compounds in vivo.

Future Directions

There are several future directions for the use of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate in scientific research. One area of interest is the potential therapeutic uses of beta-adrenergic agonists in the treatment of various inflammatory diseases. In addition, there is ongoing research into the role of beta-adrenergic activation in various physiological processes such as exercise and metabolism. Finally, there is interest in developing more selective beta-adrenergic agonists that may have fewer side effects than current compounds.

Synthesis Methods

The synthesis of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate can be achieved through a multi-step process involving the reaction of various chemicals. The starting material for the synthesis is 4-bromophenol, which is reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to form N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine. Finally, the oxalate salt of the compound is formed by reacting it with oxalic acid.

Scientific Research Applications

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is commonly used in scientific research to study the effects of beta-adrenergic agonists on various biological systems. Beta-adrenergic agonists are a class of compounds that activate beta-adrenergic receptors, which are found in various tissues such as the heart, lungs, and skeletal muscle. The activation of these receptors leads to various physiological responses such as increased heart rate, bronchodilation, and increased glucose metabolism.

properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-6-4-12(15)5-7-13;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFKNPDKZKNXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

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